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Introduction: Infliximab, a chimeric monoclonal antibody targeting Tumor Necrosis Factor-alpha
(TNF-0), is a cornerstone therapy for a range of autoimmune and inflammatory diseases.[1]
The expiration of its patent has paved the way for the development of biosimilars, which
promise comparable efficacy and safety at a reduced cost, thereby increasing patient access to
biological therapies.[2][3]

A biosimilar is a biological product that is highly similar to and has no clinically meaningful
differences from an existing FDA-approved reference product.[4] Establishing non-inferiority is
a rigorous, stepwise process that involves extensive analytical characterization, non-clinical
studies, and confirmatory clinical trials. This guide provides an objective comparison of a new
biosimilar to its reference product, Remicade (Infliximab), focusing on the critical experimental
data and protocols required to demonstrate non-inferiority in pharmacokinetics, clinical efficacy,
safety, and immunogenicity.

Mechanism of Action: Infliximab

Infliximab functions by neutralizing the biological activity of TNF-a.[5] It binds with high affinity
to both soluble and transmembrane forms of TNF-a, preventing the cytokine from interacting
with its receptors, TNFR1 and TNFR2.[5][6] This blockade disrupts downstream inflammatory
cascades, primarily the NF-kB and MAPK signaling pathways, leading to a reduction in the
production of pro-inflammatory cytokines like IL-1 and IL-6.[1][6] Furthermore, Infliximab can
induce apoptosis in activated T-lymphocytes and macrophages and mediate antibody-
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dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC)
against cells expressing transmembrane TNF-a.[1]
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Caption: Infliximab's mechanism of action and the inhibition of inflammatory pathways.

Part 1: Pharmacokinetic (PK) Equivalence
Assessment

The foundational step in demonstrating biosimilarity is to establish pharmacokinetic

equivalence between the biosimilar and the reference product. This is typically conducted in a

sensitive and homogenous population, such as healthy volunteers, to detect any potential

differences in absorption, distribution, metabolism, and excretion.[7][8]

Experimental Protocol: Phase | Randomized, Single-
Dose, Parallel-Group PK Study

Objective: To demonstrate PK bioequivalence between the new biosimilar, EU-sourced
Remicade, and US-sourced Remicade.[7]

Study Population: A cohort of healthy male and female subjects, typically aged 18-55 years.

Design: A randomized, single-blind, three-arm, parallel-group study.[7] Subjects are
randomized to receive a single intravenous (IV) infusion of either the biosimilar, EU-
Remicade, or US-Remicade at a specified dose (e.g., 5 mg/kg or 10 mg/kg).[7][9]

PK Sampling: Serial blood samples are collected at pre-specified time points: pre-infusion,
during infusion, and at multiple intervals post-infusion (e.g., up to 70 days) to characterize
the full concentration-time profile.[10]

Bioanalytical Method: Serum concentrations of infliximab are measured using a validated
enzyme-linked immunosorbent assay (ELISA).

Primary Endpoints: The key PK parameters are the area under the concentration-time curve
from time zero to infinity (AUCInf), the area under the concentration-time curve from time
zero to the last quantifiable concentration (AUClast), and the maximum serum concentration
(Cmax).[7]
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« Statistical Analysis: Bioequivalence is established if the 90% confidence intervals (Cls) for

the ratio of the geometric least-squares means for the primary PK parameters (Cmax,

AUCInf, AUClast) between the biosimilar and the reference product fall entirely within the

pre-specified equivalence margin of 80.00% to 125.00%.[7][9]

Data Presentation: Comparative Pharmacokinetics

The following table summarizes representative data from a Phase | study comparing an
infliximab biosimilar (SB2) to EU- and US-sourced Remicade.[7]

EU-Remicade US-Remicade
Parameter SB2 (n=54)
(n=51) (n=54)
Cmax (ug/mL), mean
151 (28.9) 148 (27.2) 147 (26.9)
(SD)
AUClast (h-pug/mL),
41,300 (12,800) 40,300 (11,600) 40,100 (12,500)
mean (SD)
AUCINf (h-pg/mL),
42,900 (13,900) 41,700 (12,400) 41,600 (13,500)

mean (SD)

Geometric LS Mean
Ratio (90% CI)

Cmax: SB2 / EU-

Remicade

102.0% (94.9-109.6)

Cmax: SB2 / US-

Remicade

102.7% (95.6—110.4)

AUCInf: SB2 / EU-

Remicade

102.7% (93.9-112.3)

AUCInf: SB2 / US-

Remicade

103.1% (94.3-112.7)

Data adapted from a study on the SB2 biosimilar. The results show that the 90% Cls for the

geometric mean ratios of the primary PK parameters were all within the 80-125% equivalence

margin, demonstrating PK bioequivalence.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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